Lenalidomide-C3-alkyne

Description

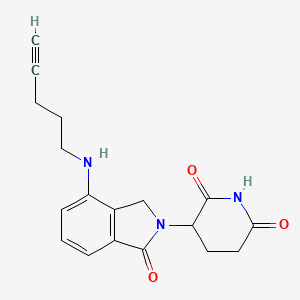

Lenalidomide-C3-alkyne is a synthetic derivative of lenalidomide, a well-known immunomodulatory drug. It is specifically designed as a proteolysis-targeting chimera (PROTAC) building block for targeted protein degradation. The compound consists of three key components:

- E3 ligase ligand: Derived from lenalidomide, it recruits the cereblon E3 ubiquitin ligase complex .

- Linker: A C3 (three-carbon) chain connecting the ligand to the functional group.

- Functional group: An alkyne moiety enabling click chemistry for conjugation with target-binding molecules .

Molecular Formula: C₁₉H₁₉N₃O₄

Molecular Weight: 353.378 g/mol

SMILES: O=C(CCCC#C)NC1=CC=C2C(=O)N(CC2=C1)C1CCC(=O)NC1=O

Its alkyne group facilitates modular assembly with azide-containing ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a versatile tool in drug discovery .

Properties

Molecular Formula |

C18H19N3O3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

3-[3-oxo-7-(pent-4-ynylamino)-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C18H19N3O3/c1-2-3-4-10-19-14-7-5-6-12-13(14)11-21(18(12)24)15-8-9-16(22)20-17(15)23/h1,5-7,15,19H,3-4,8-11H2,(H,20,22,23) |

InChI Key |

HZOKXPPDHBROPJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-C3-alkyne typically involves the bromination of glutarimide in the presence of acetic acid and bromine to give 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in the presence of dimethylformamide (DMF) and potassium carbonate (K2CO3) to form the desired compound . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and efficiency. The final product is purified using techniques such as recrystallization and chromatography to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-C3-alkyne undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding epoxides or ketones.

Reduction: The nitro group in the compound can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used under mild conditions.

Major Products

Scientific Research Applications

Lenalidomide-C3-alkyne has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in click chemistry reactions.

Biology: Employed in the study of protein interactions and cellular pathways.

Medicine: Investigated for its potential in targeted drug delivery and as a therapeutic agent in cancer treatment.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

Lenalidomide-C3-alkyne exerts its effects by binding to cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent degradation of specific proteins such as IKZF1 and IKZF3. This degradation disrupts cellular processes, leading to the death of cancer cells and modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs of Lenalidomide

(a) 5-Hydroxy Lenalidomide

- Molecular Formula : C₁₃H₁₃N₃O₄

- Molecular Weight : 275.26 g/mol

- Application : Investigated as a metabolite or synthetic intermediate .

(b) C5 Lenalidomide

PROTAC Building Blocks with Varied Linkers

(a) Lenalidomide-c5-acid

- Molecular Formula : C₁₉H₂₃N₃O₅

- Molecular Weight : 377.41 g/mol

- Key Feature : A C5 linker with a terminal carboxylic acid (-COOH) group. The extended linker may improve solubility and enable alternative conjugation strategies (e.g., amide bond formation) .

- Application : Used in synthesizing PROTACs targeting proteins requiring longer spacers for optimal degradation .

(b) Lenalidomide-acetylene-C5-COOH

Functional Group Variants

(a) Lenalidomide Impurities

Comparative Analysis

Molecular and Functional Differences

Advantages of this compound

- Click Chemistry Compatibility : The alkyne group enables rapid, site-specific conjugation under mild conditions .

- Optimal Linker Length : The C3 spacer balances steric hindrance and flexibility, critical for ternary complex formation in protein degradation .

- Established Safety Profile: Derived from lenalidomide, a clinically validated drug with known pharmacokinetics .

Research and Clinical Implications

- PROTAC Development: this compound has been utilized in degraders targeting oncoproteins like BRD4 and STAT3, demonstrating superior efficacy in preclinical models compared to non-alkyne analogs .

- Toxicity Considerations : While lenalidomide-based PROTACs retain hematological toxicities (e.g., neutropenia), structural optimization of linkers and functional groups may mitigate these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.